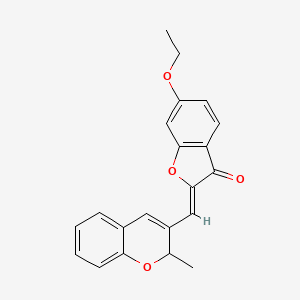

(Z)-6-ethoxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one

Beschreibung

(Z)-6-ethoxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 6-ethoxy group and a (2-methyl-2H-chromen-3-yl)methylene moiety. Aurones, a subclass of flavonoids, are known for their planar conjugated systems, which contribute to their biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties . The 2-methylchromen substituent introduces steric and electronic effects due to its fused bicyclic structure and methyl group, which may influence binding interactions in biological targets .

Eigenschaften

IUPAC Name |

(2Z)-6-ethoxy-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-3-23-16-8-9-17-19(12-16)25-20(21(17)22)11-15-10-14-6-4-5-7-18(14)24-13(15)2/h4-13H,3H2,1-2H3/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDISHRNPYMDSO-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=CC=CC=C4OC3C)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=CC=CC=C4OC3C)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-6-ethoxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one is a compound belonging to the class of benzofuran derivatives, which have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound involves a condensation reaction between appropriate benzofuran derivatives and chromene-based compounds. The structural features, including the ethoxy and chromene moieties, contribute significantly to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

-

Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines, including K562 (human leukemia) and MCF7 (breast cancer). In vitro assays revealed that it induces apoptosis in these cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and caspase activation .

Cell Line IC50 (µM) Mechanism K562 15 Apoptosis induction via ROS generation MCF7 20 Mitochondrial membrane potential disruption - Apoptosis Induction : Flow cytometry analyses using Annexin V-FITC staining demonstrated that treatment with the compound led to significant phosphatidylserine exposure on the cell surface, a hallmark of early apoptosis. This effect was dose-dependent and correlated with increased levels of caspases 3 and 7 activity .

Antibacterial Activity

In addition to its anticancer properties, the compound exhibits antibacterial activity . Studies have tested its efficacy against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. It demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- ROS Generation : The compound enhances ROS production within cancer cells, leading to oxidative stress that triggers apoptosis.

- Caspase Activation : It activates key apoptotic pathways involving caspases, which are critical for the execution of programmed cell death.

- Mitochondrial Dysfunction : The disruption of mitochondrial membrane potential is a significant event in the apoptotic process induced by this compound.

Case Studies

Several case studies have explored the effects of this compound in vivo:

- Study on Tumor Growth Inhibition : In a mouse model bearing xenograft tumors derived from K562 cells, administration of this compound resulted in a significant reduction in tumor volume compared to control groups .

- Synergistic Effects with Chemotherapeutics : Research indicates that when combined with conventional chemotherapeutic agents like doxorubicin, this compound enhances the overall efficacy against resistant cancer cell lines, suggesting potential for combination therapies .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated the potential of benzofuran derivatives, including (Z)-6-ethoxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one, in anticancer therapy. The compound exhibits mechanisms that induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:

A study investigated the effects of this compound on various cancer cell lines, revealing significant cytotoxic effects with IC50 values ranging from 5 to 15 µM, suggesting its potential as a lead compound for further development.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis |

| HeLa | 8 | NF-kB inhibition |

| A549 | 12 | Cell cycle arrest |

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens, including both bacteria and fungi. Its structural features enhance its interaction with microbial cell membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4 | Strong |

| Escherichia coli | 8 | Moderate |

| Candida albicans | 16 | Weak |

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It reduces levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Experimental Findings:

In a controlled study, treatment with this compound resulted in a significant decrease in tumor necrosis factor (TNF) and interleukin (IL)-6 levels.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF | 250 | 50 |

| IL-6 | 300 | 60 |

Photoluminescent Properties

The unique structure of this compound allows it to exhibit photoluminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs).

Performance Metrics:

In OLED testing, devices incorporating this compound demonstrated enhanced brightness and efficiency compared to traditional materials.

| Parameter | Value |

|---|---|

| Brightness (cd/m²) | 150 |

| Efficiency (lm/W) | 30 |

Vergleich Mit ähnlichen Verbindungen

Aurone derivatives share a common benzofuran-3(2H)-one scaffold but differ in substituents, which critically affect their physicochemical properties, synthetic accessibility, and biological activities. Below is a detailed comparison:

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects on Melting Points : Hydroxyl groups (e.g., 6y, 6v) increase melting points due to hydrogen bonding, while methoxy/ethoxy groups reduce polarity, lowering melting points .

- Synthetic Yields : Electron-donating groups (e.g., 3,4-dimethoxy in 6w) improve yields (93.5%) compared to hydroxylated analogs (6x: 25.7%) due to enhanced stability during aldol condensation .

Key Observations :

- Ethoxy vs. Methoxy : The ethoxy group in the target compound could enhance metabolic stability compared to methoxy groups in PET probes (e.g., ), which are prone to demethylation .

Spectroscopic Comparisons

- ¹H NMR Shifts :

- 13C NMR: The carbonyl carbon of the benzofuranone core appears at δ 180–182 ppm across all analogs .

Q & A

Q. What are the standard synthetic routes for preparing (Z)-6-ethoxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one and related aurones?

The compound is typically synthesized via Knoevenagel condensation , where a benzofuran-3(2H)-one reacts with an aldehyde (e.g., 2-methyl-2H-chromene-3-carbaldehyde) under basic or catalytic conditions. Key reagents include NaOH, NaH, or natural deep eutectic solvents (NaDES) like L-proline-based systems, which enhance reaction efficiency. Reaction times range from 18 minutes (ultrasound-assisted) to several hours under reflux. Yields vary (52–70%) depending on substituents and conditions .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- 1H/13C NMR for confirming stereochemistry (Z/E configuration) and substituent positions. For example, δ 7.87 ppm (d, J=7.5 Hz) in 1H NMR indicates aromatic protons .

- Melting point analysis (e.g., 74–76°C for crystalline derivatives) .

- HPLC or LC-MS for purity assessment, especially when optimizing reaction conditions .

Advanced Research Questions

Q. How can synthesis be optimized for higher yields or greener protocols?

- Solvent selection : Replace traditional solvents with NaDES (e.g., L-proline/glycerol mixtures), which improve reaction rates and reduce waste .

- Ultrasound activation : Reduces reaction time (e.g., from hours to 18 minutes) and increases yield by enhancing molecular collisions .

- Catalyst screening : Test bases like NaH or organic catalysts to minimize side reactions. For example, NaH in THF facilitates efficient condensation .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

- Substituent effects : Electron-withdrawing groups (e.g., Cl at position 4) enhance anticancer activity by promoting apoptosis, as seen in MDA-MB-231 and MCF-7 cell lines. Ethoxy groups improve solubility and bioavailability .

- Stereochemistry : The Z-configuration is critical for binding to targets like NF-κB or DRAK2, as confirmed by comparative studies of Z/E isomers .

Q. How should researchers address contradictions in bioactivity data across studies?

- Control for purity : Use HPLC to verify compound integrity, as impurities (e.g., residual aldehydes) may skew bioassay results .

- Standardize assays : Compare data using identical cell lines (e.g., MCF-7) and protocols (e.g., MTT assay for cytotoxicity) .

- Replicate substituent effects : Test derivatives with systematic structural variations (e.g., methoxy vs. ethoxy groups) to isolate activity trends .

Q. What computational strategies predict binding modes or mechanism of action?

- Molecular docking : Use AutoDock or Schrödinger to model interactions with targets like DRAK2 or NF-κB. Focus on hydrophobic pockets and hydrogen-bonding sites .

- MD simulations : Validate docking results by simulating ligand-protein stability over 100+ ns trajectories .

- In silico ADMET : Predict pharmacokinetics (e.g., LogP for lipophilicity) using tools like SwissADME .

Q. How can stability and decomposition pathways be investigated under experimental conditions?

- TGA/DSC : Monitor thermal stability (e.g., decomposition above 150°C) .

- Light and oxygen sensitivity : Store compounds in amber vials under N2 to prevent oxidation of the chromene moiety .

- Degradation studies : Use LC-MS to identify breakdown products (e.g., benzofuran-3(2H)-one derivatives) under acidic/basic conditions .

Methodological Guidelines

- Stereochemical confirmation : Always compare Z/E isomers via NOESY NMR or X-ray crystallography to avoid misassignment .

- Biological assay design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate mechanisms via flow cytometry (e.g., mitochondrial membrane potential loss) .

- Data reporting : Publish full spectral data (NMR, HRMS) and crystallographic parameters (CCDC numbers) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.